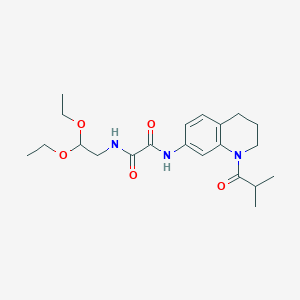
N1-(2,2-diethoxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,2-diethoxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O5 and its molecular weight is 405.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to N1-(2,2-diethoxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, have shown promise as potent histone deacetylase inhibitors. They exhibit significant cytotoxicity towards prostate cancer cells and have been effective in inhibiting tumor growth in a xenograft tumor model. This suggests their potential as lead compounds for developing new prostate cancer inhibitors (Liu et al., 2015).
Antimalarial Potential
Research on tetrahydroquinoline derivatives, closely related to this compound, has revealed their potential as antimalarial agents. These compounds were tested against Plasmodium berghei in mice, and some showed prophylactic activity against Plasmodium cynomolgi in rhesus monkeys (Carroll et al., 1976).
Positive Inotropic Effects
N-isobutyryl derivatives of 1,2,3,4-tetrahydroquinolines, similar to the compound , have been studied for their positive inotropic effects. These compounds, particularly the N-isobutyryl derivative 20 (S903), have shown the ability to increase cardiac contractility without significantly affecting heart rate, indicating potential use in treating heart conditions (Santangelo et al., 1994).
Synthesis of Novel Compounds
N1-(2-carboxyphenyl)-N2-(aryl)oxalamides, structurally related to the compound , have been synthesized and tested for various applications. These compounds serve as precursors for the synthesis of diverse chemical structures, offering opportunities for creating new molecules with potential pharmacological applications (Mamedov et al., 2019).
Novel Synthetic Approaches and Applications
Research has explored novel synthetic approaches involving compounds structurally related to this compound. These methods have enabled the creation of new molecules with potential applications in various fields, including drug development and material science (Mamedov et al., 2016).
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c1-5-28-18(29-6-2)13-22-19(25)20(26)23-16-10-9-15-8-7-11-24(17(15)12-16)21(27)14(3)4/h9-10,12,14,18H,5-8,11,13H2,1-4H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHGRYLAXBLJLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)
![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)
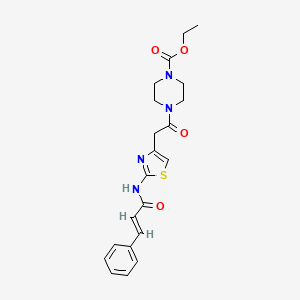
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
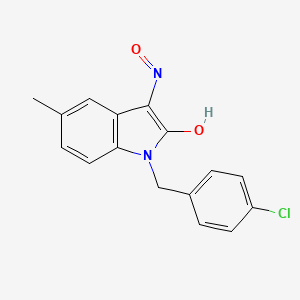
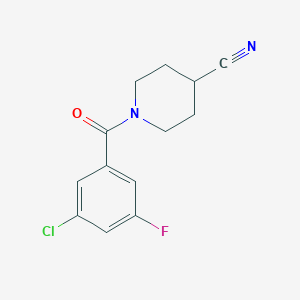
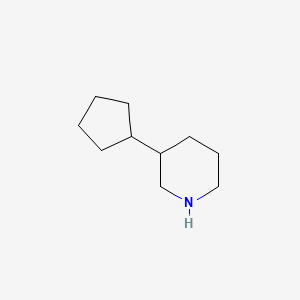
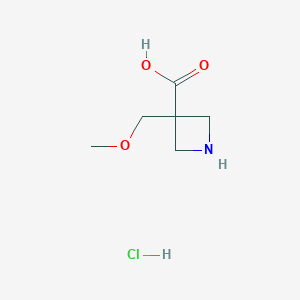
![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)
